molecular formula C15H13FO2 B3079233 3'-Fluoro-4'-methoxy-4-acetylbiphenyl CAS No. 106291-24-1

3'-Fluoro-4'-methoxy-4-acetylbiphenyl

Cat. No. B3079233
M. Wt: 244.26 g/mol
InChI Key: OLQMZOJTNRZQMI-UHFFFAOYSA-N
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Patent
US05098602

Procedure details

Into a flask were charged 150 g (0.74 mol) of the above 3-fluoro-4-methoxy biphenyl, 1 l of carbon disulfide and 58 g (0.74 mol) of acetyl chloride, to which was added 120 g (0.90 mol) of anhydrous aluminum chloride over about 2.5 hours with stirring under ice cooling. The resulting mixture was further stirred for 2 hours and refluxed for 3 hours. After the air cooling, the reaction mixture was poured into 3 l of 1 normal hydrochloric acid. The precipitated solid was filtered and recrystallized with 2-propanol two times and with methanol to obtain 53 g (yield: 29%) of 4-acetyl-3'-fluoro-4'-methoxy biphenyl.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[C:16](Cl)(=[O:18])[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(=S)=S>[C:16]([C:13]1[CH:12]=[CH:11][C:10]([C:4]2[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([F:1])[CH:3]=2)=[CH:15][CH:14]=1)(=[O:18])[CH3:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=CC=CC=C1
Name
Quantity
58 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
1
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the air cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized with 2-propanol two times and with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.